molecular formula C11H14N2O3 B1484187 3-Cyclopropyl-6-(oxolan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097957-73-6

3-Cyclopropyl-6-(oxolan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484187
CAS RN: 2097957-73-6
M. Wt: 222.24 g/mol
InChI Key: PFUGWNYKRSYJCZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-(oxolan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (3-COP) is a synthetic organic compound used in laboratory experiments. It is a member of the cyclopropyl pyrimidine family and is used as a building block for synthesizing other organic molecules. 3-COP is a versatile compound with a wide range of applications in scientific research and its biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Characterization

  • The compound 3-Cyclopropyl-6-(oxolan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is structurally related to tetrahydropyrimidine-2,4-dione derivatives, which have been extensively studied for their chemical properties and synthesis techniques. These derivatives have shown significant importance in scientific research due to their broad spectrum of activities, including inhibitory effects against certain diseases and viruses, and potential use in nonlinear optical applications.
  • Mekuskiene et al. (2006) and Gavrilović et al. (2018) have conducted studies on the synthesis of pyrimidine-2,4-dione derivatives, exploring their reactions with various electrophiles and their potential applications, focusing on environmental-friendly protocols and broad substrate scope. These studies provide valuable insights into the chemical behavior and synthesis routes of related compounds, offering a foundation for further research into the applications of 3-Cyclopropyl-6-(oxolan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione in scientific research (Mekuskiene & Vainilavicius, 2006), (Gavrilović et al., 2018).

Molecular Structure and Properties

  • The molecular structure and properties of compounds structurally similar to 3-Cyclopropyl-6-(oxolan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione have been a subject of interest. For instance, El‐Brollosy et al. (2012) and Al-Abdullah et al. (2014) have performed detailed studies on the molecular structure, vibrational spectra, and chemical properties of tetrahydropyrimidine-2,4-dione derivatives. These studies have revealed insights into the planarity of the pyrimidine rings, the hydrogen bonding patterns, and the potential for nonlinear optical applications due to the significant hyperpolarizability of these compounds (El‐Brollosy et al., 2012), (Al-Abdullah et al., 2014).

Catalytic and Synthetic Applications

  • The synthesis of novel derivatives related to pyrimidine-2,4-dione is an area of significant interest, with researchers like Ambati et al. (2020) focusing on the use of task-specific magnetic ionic liquids as catalysts for synthesizing highly functionalized derivatives. This approach highlights the versatility of these compounds in chemical synthesis and the ongoing efforts to develop more efficient and environmentally friendly catalytic processes (Ambati et al., 2020).

Supramolecular Chemistry and Heterocyclic Derivatives

  • Fonari et al. (2004) have explored the use of pyrimidine derivatives in the formation of novel supramolecular assemblies. Their work demonstrates the potential of these compounds in creating complex structures through extensive hydrogen bonding interactions, indicating the role of 3-Cyclopropyl-6-(oxolan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione in the field of supramolecular chemistry (Fonari et al., 2004).

properties

IUPAC Name

3-cyclopropyl-6-(oxolan-2-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-10-6-8(9-2-1-5-16-9)12-11(15)13(10)7-3-4-7/h6-7,9H,1-5H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUGWNYKRSYJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC(=O)N(C(=O)N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6-(oxolan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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